molecular formula C19H25F2NO3 B6050329 methyl 5-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-5-oxopentanoate

methyl 5-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-5-oxopentanoate

Cat. No. B6050329
M. Wt: 353.4 g/mol
InChI Key: PULXMRJPIDHRBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-5-oxopentanoate, also known as JNJ-5207852, is a small molecule antagonist of the neuropeptide Y2 receptor. It has been extensively studied for its potential therapeutic applications in various diseases including obesity, diabetes, and cancer.

Mechanism of Action

Methyl 5-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-5-oxopentanoate is a selective antagonist of the neuropeptide Y2 receptor, which is involved in the regulation of food intake, energy metabolism, and insulin secretion. By blocking the neuropeptide Y2 receptor, methyl 5-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-5-oxopentanoate reduces food intake, increases energy expenditure, and improves glucose tolerance and insulin sensitivity. Moreover, methyl 5-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-5-oxopentanoate has been found to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
methyl 5-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-5-oxopentanoate has been shown to have various biochemical and physiological effects. It reduces food intake and body weight by decreasing the activity of orexigenic neuropeptides and increasing the activity of anorexigenic neuropeptides in the hypothalamus. It also increases energy expenditure by activating brown adipose tissue and skeletal muscle thermogenesis. Moreover, methyl 5-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-5-oxopentanoate improves glucose tolerance and insulin sensitivity by increasing insulin secretion and enhancing insulin signaling in peripheral tissues. Finally, methyl 5-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-5-oxopentanoate induces apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting cell cycle progression.

Advantages and Limitations for Lab Experiments

Methyl 5-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-5-oxopentanoate has several advantages for lab experiments. It is a small molecule antagonist that can be easily synthesized and purified. It has high selectivity and potency for the neuropeptide Y2 receptor, which allows for precise pharmacological studies. Moreover, methyl 5-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-5-oxopentanoate has been extensively studied in animal models and has shown promising therapeutic effects in various diseases.
However, there are also some limitations for lab experiments with methyl 5-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-5-oxopentanoate. It has poor solubility in water and requires the use of organic solvents for in vitro and in vivo studies. Moreover, methyl 5-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-5-oxopentanoate has not been extensively studied in humans, and its safety and efficacy in humans are not well established.

Future Directions

For methyl 5-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-5-oxopentanoate include optimization for pharmacokinetic and pharmacodynamic properties, further study of the neuropeptide Y2 receptor, and development of new drugs for the treatment of obesity, diabetes, and cancer.

Synthesis Methods

Methyl 5-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-5-oxopentanoate can be synthesized by coupling 3-(2-(3,4-difluorophenyl)ethyl)-1-piperidinecarboxylic acid with methyl 5-oxopentanoate using standard peptide coupling methods. The final product can be purified by column chromatography and characterized by NMR and mass spectrometry.

Scientific Research Applications

Methyl 5-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-5-oxopentanoate has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-obesity effects by reducing food intake and body weight in animal models. It also has potential applications in the treatment of diabetes by improving glucose tolerance and insulin sensitivity. Moreover, methyl 5-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-5-oxopentanoate has been found to have anti-cancer effects by inhibiting cancer cell growth and inducing apoptosis.

properties

IUPAC Name

methyl 5-[3-[2-(3,4-difluorophenyl)ethyl]piperidin-1-yl]-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25F2NO3/c1-25-19(24)6-2-5-18(23)22-11-3-4-15(13-22)8-7-14-9-10-16(20)17(21)12-14/h9-10,12,15H,2-8,11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULXMRJPIDHRBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC(=O)N1CCCC(C1)CCC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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